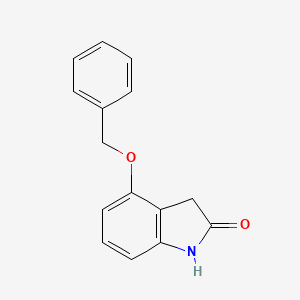

4-(ベンジルオキシ)インドリン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzyloxy)indolin-2-one is an organic compound that has garnered significant interest due to its diverse applications in various fields of research and industry. This compound is part of the indole family, which is known for its broad spectrum of biological activities. The molecular formula of 4-(Benzyloxy)indolin-2-one is C15H13NO2, and it has a molecular weight of 239.27 g/mol.

科学的研究の応用

4-(Benzyloxy)indolin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

Medicine: It has potential therapeutic applications due to its biological activity, including anticancer, antiviral, and anti-inflammatory properties.

Industry: The compound is utilized in the development of new materials and chemical processes

作用機序

Target of Action

The primary target of 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

4-(Benzyloxy)indolin-2-one interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The inhibition of AChE by 4-(Benzyloxy)indolin-2-one affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

The compound’s strong inhibitory effect on ache suggests that it may have good bioavailability .

Result of Action

The primary molecular effect of 4-(Benzyloxy)indolin-2-one is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function. Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines, suggesting potential anticancer properties .

生化学分析

Biochemical Properties

4-(Benzyloxy)indolin-2-one has been found to interact with various biomolecules. For instance, it has been shown to inhibit the production of nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner . These interactions suggest that 4-(Benzyloxy)indolin-2-one may play a role in modulating inflammatory responses .

Cellular Effects

In cellular processes, 4-(Benzyloxy)indolin-2-one has been observed to suppress the production of pro-inflammatory cytokines . It also inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These effects indicate that 4-(Benzyloxy)indolin-2-one can influence cell function and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)indolin-2-one exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels . This suggests that 4-(Benzyloxy)indolin-2-one may act as an enzyme inhibitor, affecting the activity of these proteins.

Temporal Effects in Laboratory Settings

It has been observed that the compound’s anti-inflammatory activity is concentration-dependent , suggesting that its effects may vary over time depending on its concentration.

Metabolic Pathways

Given its observed effects on cellular metabolism and signaling pathways , it is likely that it interacts with various enzymes and cofactors.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)indolin-2-one typically involves the reaction of indolin-2-one with benzyl bromide in the presence of a base. One common method includes the following steps:

- Dissolve indolin-2-one in a suitable solvent such as tetrahydrofuran (THF).

- Add a base like potassium carbonate to the solution.

- Introduce benzyl bromide dropwise to the reaction mixture.

- Stir the mixture at room temperature for several hours.

- Purify the product using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for 4-(Benzyloxy)indolin-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

化学反応の分析

Types of Reactions: 4-(Benzyloxy)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

類似化合物との比較

Indolin-2-one: A closely related compound with similar biological activities but lacking the benzyloxy group.

4-(2-Hydroxyethyl)indolin-2-one: Another derivative with different functional groups, used in the synthesis of dopaminergic agonists and protein kinase inhibitors.

1-Benzyl-1H-1,2,3-triazole derivatives: These compounds incorporate the indolin-2-one scaffold and are designed as acetylcholine esterase inhibitors.

Uniqueness: 4-(Benzyloxy)indolin-2-one is unique due to the presence of the benzyloxy group, which can enhance its biological activity and specificity. This modification allows for greater versatility in chemical reactions and potential therapeutic applications compared to its analogs .

生物活性

4-(Benzyloxy)indolin-2-one is a synthetic organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

The primary biological target for 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive functions, particularly in neurodegenerative disorders such as Alzheimer’s disease.

Biochemical Pathways

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential anti-inflammatory properties.

- Nitric Oxide Production : It inhibits nitric oxide production in a concentration-dependent manner, which may contribute to its anti-inflammatory effects.

Pharmacokinetics

The strong inhibitory effect on AChE suggests that 4-(Benzyloxy)indolin-2-one may have favorable bioavailability, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Benzyloxy)indolin-2-one. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Case Studies

- Study on MAO Inhibition : A related study on benzyloxy-indolyl methylamines indicated that compounds with similar structures exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-B. This selectivity is crucial for developing treatments for neurodegenerative diseases due to their role in dopamine metabolism .

- Neuroprotective Effects : In vivo studies have shown that compounds similar to 4-(Benzyloxy)indolin-2-one can significantly reduce neurodegeneration in animal models of Alzheimer’s disease by improving cholinergic transmission and reducing oxidative stress .

Comparative Analysis

| Compound | Biological Activity | Selectivity/Effectiveness |

|---|---|---|

| 4-(Benzyloxy)indolin-2-one | AChE inhibition, anticancer | High bioavailability |

| Indolin-2-one | Similar anticancer properties | Lacks benzyloxy group |

| 5-Benzyloxyindolyl methylamine | MAO-B inhibition | Highly selective |

特性

IUPAC Name |

4-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQQIBTRJERJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。